molecular formula C23H25N3O4S B285097 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Numéro de catalogue B285097
Poids moléculaire: 439.5 g/mol
Clé InChI: OTUMJFDBGYYBCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells.

Mécanisme D'action

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and is involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting BTK, 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide blocks these signaling pathways and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in cancer cells. However, there are also some limitations to using 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide in lab experiments. It has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of BTK. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the development of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide. One potential area of research is the use of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide in combination with other cancer drugs to enhance its efficacy. Another area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide. Finally, the use of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide in preclinical and clinical studies to evaluate its safety and efficacy in the treatment of various types of cancer is an important area of future research.
In conclusion, 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is a small molecule inhibitor that has shown great potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research will focus on the development of more potent and selective BTK inhibitors and the evaluation of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves several steps, including the reaction of 2-tert-butylphenol with 4-bromobenzoyl chloride to form 2-(2-tert-butylphenoxy)benzoyl chloride. This intermediate is then reacted with 4-(pyridin-2-ylsulfamoyl)aniline in the presence of a base to form 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide. The overall yield of this synthesis method is around 50%.

Applications De Recherche Scientifique

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In addition, 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has demonstrated synergistic effects when used in combination with other cancer drugs, such as rituximab and venetoclax.

Propriétés

Formule moléculaire

C23H25N3O4S

Poids moléculaire

439.5 g/mol

Nom IUPAC

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H25N3O4S/c1-23(2,3)19-8-4-5-9-20(19)30-16-22(27)25-17-11-13-18(14-12-17)31(28,29)26-21-10-6-7-15-24-21/h4-15H,16H2,1-3H3,(H,24,26)(H,25,27)

Clé InChI

OTUMJFDBGYYBCE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

SMILES canonique

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.